Cas no 73336-07-9 (4,7-Methano-1H-inden-5-amine,N-(cyclopropylmethyl)octahydro-, hydrochloride, (3aa,4b,5a,7b,7aa)- (9CI))

4,7-Methano-1H-inden-5-amine,N-(cyclopropylmethyl)octahydro-, hydrochloride, (3aa,4b,5a,7b,7aa)- (9CI) structure
73336-07-9 structure
Product Name:4,7-Methano-1H-inden-5-amine,N-(cyclopropylmethyl)octahydro-, hydrochloride, (3aa,4b,5a,7b,7aa)- (9CI)
CAS No:73336-07-9
MF:C14H24ClN
MW:241.80006313324
CID:575581
PubChem ID:3056053
Update Time:2025-04-19

4,7-Methano-1H-inden-5-amine,N-(cyclopropylmethyl)octahydro-, hydrochloride, (3aa,4b,5a,7b,7aa)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-inden-5-amine,N-(cyclopropylmethyl)octahydro-, hydrochloride, (3aa,4b,5a,7b,7aa)- (9CI)
    • DTXSID40994070
    • N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine--hydrogen chloride (1/1)
    • 73336-07-9
    • 4,7-Methano-1H-inden-5-amine, octahydro-N-(cyclopropylmethyl)-, hydrochloride, (3a-alpha,4-beta,5-alpha,7-beta,7a-alpha)-
    • Inchi: 1S/C14H23N.ClH/c1-2-11-10-6-13(12(11)3-1)14(7-10)15-8-9-4-5-9;/h9-15H,1-8H2;1H/t10-,11-,12-,13-,14-;/m1./s1
    • InChI Key: MXVXFBRSUVTQDJ-XAWYEFCRSA-N
    • SMILES: Cl.N(CC1CC1)[C@@H]1C[C@H]2C[C@@H]1[C@@H]1CCC[C@@H]12

Computed Properties

  • Exact Mass: 241.1597275g/mol
  • Monoisotopic Mass: 241.1597275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Boiling Point: 291.1°C at 760 mmHg
  • Flash Point: 126.4°C
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